(2-Amino-5-chlorophenyl)(phenyl)methanol
CAS No.: 7039-50-1
Cat. No.: VC1998579
Molecular Formula: C13H12ClNO
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7039-50-1 |
|---|---|
| Molecular Formula | C13H12ClNO |
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | (2-amino-5-chlorophenyl)-phenylmethanol |
| Standard InChI | InChI=1S/C13H12ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 |
| Standard InChI Key | PAHDPXOLONPKTP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)O |
Introduction
Chemical Identity and Classification
(2-Amino-5-chlorophenyl)(phenyl)methanol is an aromatic organic compound containing amino, chloro, and hydroxyl functional groups. It belongs to the class of benzhydrols (diphenylmethanols) with additional functionalization. The compound is characterized by several key identifiers outlined in Table 1.
Table 1: Chemical Identifiers of (2-Amino-5-chlorophenyl)(phenyl)methanol
| Parameter | Value |
|---|---|
| CAS Registry Number | 7039-50-1 |
| Molecular Formula | C₁₃H₁₂ClNO |
| Molecular Weight | 233.69 g/mol |
| CBNumber | CB12127102 |
| MDL Number | MFCD01004640 |
| InChIKey | PAHDPXOLONPKTP-UHFFFAOYSA-N |
The compound is known by several synonyms in the scientific literature, including 2-Amino-5-chlorobenzhydrol, 2-amino-5-chloro-diphenyl methanol, Benzenemethanol, 2-amino-5-chloro-α-phenyl-, and 4-Chloro-2-[hydroxy(phenyl)methyl]aniline .
Structural Characteristics
Molecular Structure
The structure of (2-Amino-5-chlorophenyl)(phenyl)methanol features a central carbon atom bonded to both a phenyl ring and a 2-amino-5-chlorophenyl moiety, with a hydroxyl group as the fourth substituent. This creates a tetrahedral center that is crucial to its three-dimensional configuration. The presence of both amino and hydroxyl groups enables hydrogen bonding capabilities, while the chlorine atom contributes to its electronic properties and reactivity .
Structural Representation
The structural representation can be expressed using the SMILES notation:
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)O
This notation captures the connectivity of atoms within the molecule, highlighting the phenyl group, the central carbon bearing the hydroxyl group, and the 2-amino-5-chlorophenyl moiety.
Physical and Chemical Properties
Physical Properties
The compound exists as a yellow solid at standard conditions, as indicated in Table 2, which summarizes its key physical properties .
Table 2: Physical Properties of (2-Amino-5-chlorophenyl)(phenyl)methanol
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Yellow |
| Solubility | Slightly soluble in DMSO and Methanol |
| Form | Crystalline |
Chemical Reactivity
The chemical reactivity of (2-Amino-5-chlorophenyl)(phenyl)methanol is governed by its functional groups:
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The amino group (-NH₂) can participate in nucleophilic reactions and can be functionalized through various transformations including acylation, alkylation, and condensation reactions.
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The hydroxyl group (-OH) can undergo esterification, oxidation to ketones, and dehydration reactions.
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The chlorine substituent affects the electronic distribution in the aromatic ring, potentially directing further substitution reactions .
Applications and Uses
Research Applications
(2-Amino-5-chlorophenyl)(phenyl)methanol serves as a valuable research chemical with potential applications in:
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Medicinal Chemistry: The compound contains structural features that make it potentially useful in pharmaceutical research, possibly as an intermediate in drug synthesis .
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Material Science: Compounds with similar structural features have been employed in the development of novel materials with specific properties.
Synthetic Intermediates
The functional groups present in (2-Amino-5-chlorophenyl)(phenyl)methanol make it a versatile building block for further chemical transformations:
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The amino group can be utilized in the formation of amides, imines, or heterocyclic compounds.
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The hydroxyl group can be derivatized to form ethers, esters, or can be replaced by other functionalities.
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The chlorine substituent provides a handle for further functionalization through various metal-catalyzed coupling reactions .
| Parameter | Classification |
|---|---|
| GHS Pictogram | Warning |
| Hazard Statements | H315, H319, H335 (Skin irritation, Eye irritation, Respiratory irritation) |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 |
Proper handling should include the use of appropriate personal protective equipment, adequate ventilation, and avoiding contact with skin, eyes, and respiratory system .
Related Compounds and Structural Analogs
Several structurally related compounds provide context for understanding the properties and potential applications of (2-Amino-5-chlorophenyl)(phenyl)methanol:
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(2-Amino-5-chlorophenyl)(phenyl)methanone (CAS: 719-59-5): The ketone analog that differs by the oxidation state of the central carbon atom .
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(2-Amino-5-chlorophenyl)methanol (CAS: 37585-25-4): A simplified analog lacking the additional phenyl group .
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Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime (CAS: 18097-52-4): The oxime derivative of the corresponding ketone .
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(3-Amino-5-chlorophenyl)methanol (CAS: 79944-63-1): A positional isomer with the amino group at the 3-position instead of the 2-position .
These related compounds provide valuable comparative data for predicting properties and behavior of (2-Amino-5-chlorophenyl)(phenyl)methanol.
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